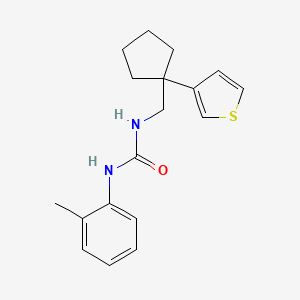

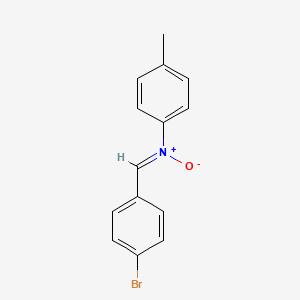

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and play a crucial role in regulating various physiological functions.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea and its derivatives have been studied for their potential to inhibit acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Vidaluc et al. (1995) synthesized a series of flexible urea derivatives to optimize spacer length and pharmacophoric interactions for enhanced acetylcholinesterase inhibition (Vidaluc et al., 1995).

Anion Receptor Chemistry

In analytical chemistry, thiourea and urea derivatives are utilized as anion receptors due to their ability to form hydrogen bonds with anions. Nishizawa et al. (1998) reported on a thiourea-based chromoionophore that shows selective colorimetric determination of anions in solution (Nishizawa et al., 1998).

Enzyme Inhibition and Anticancer Activity

Urea derivatives have been studied for their enzyme inhibition properties and potential anticancer activity. Mustafa et al. (2014) synthesized various urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. They also observed effects on a prostate cancer cell line (Mustafa et al., 2014).

Osmolyte Interaction in Biological Systems

Research by Yancey (2005) highlighted the role of organic osmolytes like urea in maintaining cell volume under water-stressed conditions. These compounds, including urea, are important in various stress responses in biological systems (Yancey, 2005).

Plant Biology and Cytokinin Activity

Urea derivatives like this compound are also relevant in plant biology. Ricci and Bertoletti (2009) discussed urea derivatives as cytokinins, which are substances that promote cell division in plant roots and shoots (Ricci & Bertoletti, 2009).

Propriétés

IUPAC Name |

1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAMLYUYFCNUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2878653.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)

![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)

![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)